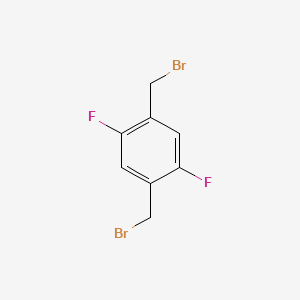

1,4-Bis(bromomethyl)-2,5-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(bromomethyl)-2,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2F2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAWYRSXOPBEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)CBr)F)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Bis Bromomethyl 2,5 Difluorobenzene

Precursor Selection and Design Considerations

The logical and most direct precursor for the synthesis of 1,4-bis(bromomethyl)-2,5-difluorobenzene is 2,5-difluoro-p-xylene. The selection of this precursor is based on the presence of the 2,5-difluorinated benzene (B151609) ring and the two methyl groups at the 1 and 4 positions, which are the sites for benzylic bromination. The fluorine atoms on the aromatic ring are crucial as they are generally unreactive under the conditions of free-radical bromination, thus ensuring that the halogenation occurs specifically at the benzylic positions.

The design of the synthesis hinges on the selective transformation of the two methyl groups into bromomethyl groups without affecting the aromatic core or the existing fluoro substituents. The stability of the C-F bond and the aromatic ring under radical conditions makes this a feasible and efficient strategy.

Benzylic Bromination Strategies

The conversion of the methyl groups of 2,5-difluoro-p-xylene to bromomethyl groups is a classic example of benzylic halogenation. This transformation proceeds via a free-radical mechanism.

Radical Halogenation via N-Bromosuccinimide (NBS)

The most common and effective method for the benzylic bromination of 2,5-difluoro-p-xylene is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. This reaction is initiated by a radical initiator and typically carried out in a non-polar solvent.

The mechanism involves the following key steps:

Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is homolytically cleaved by heat or light to generate radicals.

Propagation: The initiator radical abstracts a hydrogen atom from a trace amount of HBr present to form a bromine radical (Br•). This bromine radical then abstracts a benzylic hydrogen from 2,5-difluoro-p-xylene to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (Br₂) to yield the monobrominated product and a new bromine radical. The Br₂ is generated in situ from the reaction of NBS with HBr. This process can then repeat on the remaining methyl group to form the desired this compound.

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors substitution over addition reactions to the aromatic ring.

Catalyzed Bromination Techniques

While NBS with a radical initiator is the standard, other techniques can also be employed. For instance, the use of a catalyst can sometimes enhance the efficiency and selectivity of the bromination. Some metal halides, such as zirconium(IV) chloride (ZrCl₄), have been reported to catalyze benzylic brominations with N-haloimides. These catalysts can facilitate the generation of the reactive bromine species. However, for a substrate like 2,5-difluoro-p-xylene, the uncatalyzed Wohl-Ziegler reaction is generally sufficient and widely used.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield and selectivity for this compound requires careful optimization of several reaction parameters. The primary challenge is to ensure the dibromination of both methyl groups while minimizing the formation of the monobrominated intermediate and potential side products.

Influence of Solvents and Temperature

The choice of solvent is critical in radical brominations. Non-polar solvents are generally preferred to prevent the ionic reaction pathways of NBS. Carbon tetrachloride (CCl₄) has been a traditional solvent for these reactions due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents are increasingly being used. These include:

Benzene: Another non-polar solvent that can effectively facilitate the reaction.

Acetonitrile (B52724) (CH₃CN): A polar aprotic solvent that has been shown to be a good medium for NBS brominations.

Green Solvents: Research into more environmentally friendly solvents is ongoing.

The reaction temperature is typically at the reflux temperature of the chosen solvent to ensure the decomposition of the radical initiator and to facilitate the reaction. The temperature needs to be controlled to maintain a steady rate of radical formation and to avoid unwanted side reactions.

Role of Initiators and Catalysts

As mentioned, radical initiators are essential for the Wohl-Ziegler reaction. The choice and amount of initiator can influence the reaction rate and efficiency.

AIBN (2,2'-Azobisisobutyronitrile): A common and reliable initiator that decomposes at a convenient rate at temperatures around 70-80 °C.

BPO (Benzoyl Peroxide): Another widely used initiator, which decomposes at slightly higher temperatures.

The molar ratio of the reactants is also a key factor. To achieve complete dibromination, a stoichiometric excess of NBS (at least 2 equivalents) is required. A slight excess of the initiator is also common practice.

The following table illustrates a hypothetical optimization of the reaction conditions for the synthesis of this compound from 2,5-difluoro-p-xylene, based on established principles of benzylic bromination.

| Entry | Precursor (1 eq) | NBS (eq) | Initiator (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,5-Difluoro-p-xylene | 2.2 | AIBN (0.1) | CCl₄ | 77 (Reflux) | 8 | 85 |

| 2 | 2,5-Difluoro-p-xylene | 2.2 | BPO (0.1) | Benzene | 80 (Reflux) | 6 | 82 |

| 3 | 2,5-Difluoro-p-xylene | 2.5 | AIBN (0.15) | CH₃CN | 82 (Reflux) | 10 | 88 |

| 4 | 2,5-Difluoro-p-xylene | 2.0 | AIBN (0.1) | CCl₄ | 77 (Reflux) | 12 | 75 (incomplete) |

This interactive data table demonstrates that a slight excess of NBS and an appropriate choice of solvent and initiator are crucial for maximizing the yield of the desired product. The yield of 85.0% has been reported for the synthesis starting from 2,5-difluoro-p-xylene.

Isolation and Purification Protocols in Laboratory Scale

Following the completion of the synthesis reaction, a systematic work-up and purification procedure is essential to isolate this compound in a pure form. The typical protocol involves several key steps designed to remove the succinimide (B58015) byproduct, unreacted starting materials, and any side products.

Initial Work-up:

Cooling and Filtration: The reaction mixture is first cooled to room temperature, which often causes the succinimide byproduct to precipitate. This solid is then removed by vacuum filtration.

Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator.

Aqueous Wash: The resulting residue is redissolved in a suitable organic solvent, such as dichloromethane, and washed sequentially with water and a saturated sodium bicarbonate solution. This removes any remaining succinimide and acidic impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate.

Purification Techniques:

Due to the solid nature of this compound, recrystallization is a highly effective method for purification. While specific solvent systems for this exact compound are not extensively reported, analogous bis(bromomethyl)benzene derivatives are often purified using the following solvents:

| Purification Method | Solvent/Eluent System | Outcome |

| Recrystallization | Toluene | Effective for similar non-fluorinated compounds, yielding pure crystalline product upon cooling. |

| Petroleum Ether | Another common solvent for recrystallizing similar aromatic bromides. | |

| Column Chromatography | Silica (B1680970) Gel | The stationary phase for separating components based on polarity. |

| Petroleum Ether or Hexane (B92381)/Dichloromethane mixtures | The mobile phase, with the polarity adjusted to achieve optimal separation of the desired product from impurities. |

For laboratory-scale purification, column chromatography can also be employed, particularly if recrystallization does not remove all impurities. The crude product is adsorbed onto silica gel and eluted with a non-polar solvent system, such as a mixture of hexane and dichloromethane. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Chemical Reactivity and Transformation Pathways of 1,4 Bis Bromomethyl 2,5 Difluorobenzene

Nucleophilic Substitution Reactions at Benzylic Positions

The benzylic bromide functionalities of 1,4-bis(bromomethyl)-2,5-difluorobenzene are excellent leaving groups, making the compound highly amenable to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular structures.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)

Nitrogen-based nucleophiles readily react with this compound to form new carbon-nitrogen bonds. For instance, the reaction with primary or secondary amines leads to the corresponding N-substituted diamines. While specific studies on this compound with simple amines are not extensively detailed in the provided search results, the general reactivity of benzylic bromides suggests that such reactions would proceed efficiently, likely in the presence of a base to neutralize the hydrobromic acid byproduct.

A notable and well-documented reaction is the substitution with sodium azide (B81097). This reaction, typically carried out in a polar aprotic solvent like dimethylformamide (DMF), yields 1,4-bis(azidomethyl)-2,5-difluorobenzene. This diazide is a key intermediate for further transformations, particularly in "click chemistry." For example, a one-pot reaction combining the nucleophilic substitution of a related compound, 1,4-bis(bromomethyl)benzene (B118104), with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully demonstrated to produce bis(1,2,3-triazole) derivatives in good to excellent yields. researchgate.netwikipedia.orgnih.gov This suggests a similar synthetic potential for the difluorinated analogue.

Table 1: Nucleophilic Substitution with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | 1,4-Bis(azidomethyl)-2,5-difluorobenzene | DMF | researchgate.netwikipedia.orgnih.gov (by analogy) |

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-based nucleophiles, such as alcohols and phenols, can displace the bromide ions to form ethers. The Williamson ether synthesis, a classic method for ether formation, can be applied here, where an alkoxide or phenoxide acts as the nucleophile. The reaction involves the deprotonation of the alcohol or phenol (B47542) with a strong base to form the corresponding nucleophile, which then attacks the benzylic carbon of this compound.

While specific examples with this compound are not detailed in the provided results, the general principles of the Williamson ether synthesis are well-established. The use of a primary alkyl halide, such as the bromomethyl group, is ideal for this SN2 reaction, minimizing competing elimination reactions. masterorganicchemistry.com

Table 2: Nucleophilic Substitution with Oxygen-Based Nucleophiles

| Nucleophile | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Alkoxide | RO⁻Na⁺ | 1,4-Bis(alkoxymethyl)-2,5-difluorobenzene | Alcohol solvent | masterorganicchemistry.com (by analogy) |

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, particularly thiols and their conjugate bases (thiolates), are highly effective in displacing the bromide groups of this compound to form thioethers. These reactions are typically fast and efficient due to the high nucleophilicity of sulfur. The reaction of thiols with alkyl halides is a fundamental method for the synthesis of sulfides.

A general and efficient method for the bromomethylation of thiols using paraformaldehyde and HBr/AcOH has been developed, highlighting the utility of bromomethyl sulfides as synthetic building blocks. cmu.edu While this describes the formation of a bromomethylating agent, the reverse reaction, where a benzylic bromide reacts with a thiol, is a standard nucleophilic substitution.

Table 3: Nucleophilic Substitution with Sulfur-Based Nucleophiles

| Nucleophile | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Thiolate | RS⁻Na⁺ | 1,4-Bis(alkylthiomethyl)-2,5-difluorobenzene | Solvent | cmu.edu (by analogy) |

Polymerization Reactions for Macromolecular Architectures

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of various polymers. Both step-growth and controlled polymerization techniques can be employed to create polymers with tailored properties and complex architectures.

Step-Growth Polymerizations

In step-growth polymerization, the bifunctional monomer reacts with other bifunctional monomers, such as diamines, diols, or dithiols, to form polymers. This process, also known as polycondensation, typically involves the formation of a small molecule byproduct, such as HBr.

For example, the reaction of this compound with a diamine would lead to the formation of a polyamine. Similarly, reaction with a diol or a bisphenol under basic conditions would yield a polyether, and reaction with a dithiol would produce a polythioether. The properties of the resulting polymer would depend on the structure of the comonomer. While specific examples of step-growth polymerizations utilizing this compound were not found in the provided search results, the principles of polycondensation are well-established for similar monomers.

Controlled Polymerization Techniques

This compound can also be utilized as a bifunctional initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-bromine bonds can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper complex, to generate radicals that can initiate the polymerization of vinyl monomers like styrene (B11656) or acrylates. The "living" nature of this polymerization allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures such as block copolymers.

The use of multifunctional initiators in ATRP is a well-established strategy for the synthesis of star polymers and other complex architectures. For instance, hexakis(bromomethyl)benzene (B1581562) has been used as a hexafunctional initiator for the ATRP of styrene. cmu.edu By analogy, this compound can act as a bifunctional initiator, leading to the growth of two polymer chains from a single initiator molecule. This would result in the formation of linear polymers with the initiator fragment located in the center of the polymer chain.

Another controlled polymerization technique where this compound could potentially be employed is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While not a direct initiator in the conventional sense, it could be used to synthesize a bifunctional RAFT agent. The bromomethyl groups could be reacted with a suitable thiocarbonylthio compound to create a molecule capable of mediating the RAFT polymerization of various monomers from two points. rsc.orgwikipedia.org

Table 4: Potential Applications in Controlled Polymerization

| Polymerization Technique | Role of this compound | Potential Monomers | Resulting Architecture | Reference |

|---|---|---|---|---|

| ATRP | Bifunctional Initiator | Styrene, (Meth)acrylates | Linear polymer with central initiator fragment | cmu.edu (by analogy) |

Cyclization and Heterocycle Formation

The presence of two reactive bromomethyl groups in a 1,4-relationship on the benzene (B151609) ring makes this compound an ideal precursor for the synthesis of cyclic compounds, including cyclophanes and various heterocyclic systems. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular Ring-Closure Reactions

Intramolecular cyclization of this compound typically involves reaction with a difunctional nucleophile, leading to the formation of a new ring that incorporates the difluorinated benzene unit. A notable example is the synthesis of fluorinated cyclophanes. These reactions are often carried out under high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

One common strategy involves the reaction with sulfide (B99878) ions to form thiacyclophanes. While specific examples for the difluoro-derivative are not extensively detailed in readily available literature, the analogous reaction with 1,4-bis(bromomethyl)benzene is well-established and proceeds by treating the starting material with a sulfide source, such as sodium sulfide, in a suitable solvent. The difluoro substituents in this compound are expected to influence the geometry and electronic properties of the resulting cyclophane.

| Reactant | Reagent | Product | Conditions | Yield |

| This compound | Na2S | 2,5-Difluoro-1,4-dithiacyclophane | High dilution, Solvent (e.g., EtOH/THF) | Data not available |

| This compound | 1,4-Benzenedithiol | Difluoro[2.2]paracyclophaneophane | Base (e.g., Cs2CO3), Solvent (e.g., DMF) | Data not available |

Intermolecular Cycloaddition Strategies

Intermolecular cycloaddition reactions involving this compound typically require its prior conversion into a more reactive intermediate. For instance, the bromomethyl groups can be transformed into a diene or a dienophile, which can then participate in [4+2] cycloaddition reactions (Diels-Alder reactions).

Another approach is the 1,3-dipolar cycloaddition. For example, the bromomethyl groups can be converted to azide functionalities to generate 1,4-bis(azidomethyl)-2,5-difluorobenzene. This diazide can then react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained alkenes in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form bis(triazole) products. These reactions are highly efficient and are cornerstones of "click chemistry."

| Intermediate | Cycloaddition Partner | Product Type | Conditions |

| 1,4-Bis(azidomethyl)-2,5-difluorobenzene | Terminal Alkyne | Bis(1,2,3-triazole) | Cu(I) catalyst, Solvent |

| 1,4-Bis(azidomethyl)-2,5-difluorobenzene | Dibenzycyclooctyne | Bis(triazole) | Strain-promoted |

Palladium-Catalyzed Cross-Coupling Methodologies

The carbon-bromine bonds in the bromomethyl groups of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

Prominent examples of such transformations include the Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. In these reactions, a palladium catalyst, typically in the presence of a suitable ligand and a base, facilitates the coupling of the bromomethyl group with an appropriate coupling partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromomethyl group with an organoboron reagent, such as an arylboronic acid or ester, to form a new C(sp³)–C(sp²) bond.

Sonogashira Coupling: This methodology enables the formation of a C(sp³)–C(sp) bond through the coupling of the bromomethyl group with a terminal alkyne.

Heck Coupling: The Heck reaction facilitates the coupling of the bromomethyl group with an alkene, leading to the formation of a new C(sp³)–C(sp²) bond and the installation of a vinyl group.

Stille Coupling: In the Stille reaction, the coupling partner is an organotin reagent, allowing for the formation of a new carbon-carbon bond.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling the bromomethyl group with a primary or secondary amine.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 1,4-Bis(arylmethyl)-2,5-difluorobenzene |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) co-catalyst, Base (e.g., Et3N) | 1,4-Bis(alkynylmethyl)-2,5-difluorobenzene |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., Et3N) | 1,4-Bis(alkenylmethyl)-2,5-difluorobenzene |

| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh3)4) | 1,4-Bis(alkyl/arylmethyl)-2,5-difluorobenzene |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 1,4-Bis(aminomethyl)-2,5-difluorobenzene |

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions. Note: The table outlines the general conditions for these reactions. Specific optimized conditions and yields for this compound would require dedicated experimental investigation.

Mechanistic and Theoretical Investigations of 1,4 Bis Bromomethyl 2,5 Difluorobenzene

Elucidation of Reaction Mechanisms for Benzylic Halides

The reactivity of 1,4-Bis(bromomethyl)-2,5-difluorobenzene is fundamentally governed by the principles of benzylic halide chemistry. Benzylic halides are known to undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The preferred pathway is dependent on the substrate structure, the nature of the nucleophile, the leaving group, and the solvent.

Primary benzylic halides, such as the bromomethyl groups in the target molecule, typically favor the SN2 pathway, which involves a backside attack by the nucleophile in a concerted step. However, they can also undergo SN1 reactions, particularly with weak nucleophiles in polar protic solvents, due to the resonance stabilization of the resulting benzylic carbocation. This dual reactivity is a hallmark of benzylic systems.

The general mechanisms are depicted below:

SN1 Mechanism: A two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate, followed by nucleophilic attack.

SN2 Mechanism: A one-step concerted process where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.

Stereochemical studies on analogous chiral benzyl (B1604629) fluorides have been used to probe the nature of the transition state in these reactions. A direct SN2 substitution results in a complete inversion of configuration, whereas a pure SN1 mechanism leads to a racemic product. beilstein-journals.org Mixed pathways can result in partial racemization. beilstein-journals.org

Impact of Fluorine Substituents on Electrophilicity and Reactivity

The primary influence of the fluorine atoms is their strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the benzene (B151609) ring and, by extension, the benzylic carbons. This increased partial positive charge on the benzylic carbons enhances their electrophilicity, making them more susceptible to nucleophilic attack.

However, fluorine also possesses a +R (resonance) effect due to its lone pairs of electrons, which can donate electron density to the ring. In the case of halogens, the inductive effect generally outweighs the resonance effect. The net result is a significant polarization of the C-Br bond, facilitating its cleavage.

Studies on fluorinated n-alkyl bromides have shown a deceleration in the SN2 reaction rate with increasing fluorine substitution near the reaction center. researchgate.net This is attributed to the destabilization of the transition state. However, in the context of benzylic systems, the electronic effects on the aromatic ring are more complex and can influence both SN1 and SN2 pathways. For instance, electron-withdrawing groups can slow down the formation of a carbocation in an SN1 reaction but can accelerate an SN2 reaction by increasing the electrophilicity of the benzylic carbon.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the electronic structure and reaction dynamics of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can provide insights into bond lengths, bond angles, Mulliken atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

These calculations can quantify the electron-withdrawing effect of the fluorine atoms and predict the sites most susceptible to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular Dynamics (MD) simulations can be employed to study the behavior of molecules over time, providing insights into the dynamics of reactive intermediates and transition states. For this compound, MD simulations could model the formation and stability of the benzylic carbocation in an SN1 reaction or the trajectory of a nucleophile in an SN2 reaction.

These simulations can take into account the explicit solvent environment, which plays a critical role in the reaction mechanism and rates. By simulating the system at an atomistic level, MD can help to visualize the interactions between the substrate, nucleophile, and solvent molecules throughout the reaction pathway. While specific MD simulations for this compound are not documented in the available literature, the methodology has been applied to understand interfacial effects in related systems. frontiersin.org

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For benzylic halides, QSRR models can be developed to predict reaction rates or equilibrium constants based on various molecular descriptors.

These descriptors can include steric parameters (e.g., Taft's Es), electronic parameters (e.g., Hammett's σ), and quantum chemical descriptors derived from computational calculations. For a series of substituted benzylic halides, a Hammett plot (log(k/k0) vs. σ) can reveal the electronic demand of the transition state. A positive slope (ρ value) indicates that the reaction is favored by electron-withdrawing groups, while a negative slope suggests it is favored by electron-donating groups.

Given the electron-withdrawing nature of the fluorine substituents in this compound, it would be expected to exhibit enhanced reactivity in reactions with a positive ρ value, which are sensitive to the buildup of negative charge in the transition state, as is often the case in SN2 reactions. Conversely, for SN1 reactions, where a positive charge develops in the transition state, the fluorine atoms would be expected to have a retarding effect.

While a specific QSRR study for this compound was not found, the principles of QSRR are well-established for the broader class of benzylic systems.

Interactive Data Tables

Table 1: General Reactivity of Benzylic Halides

| Reaction Type | Substrate | Nucleophile/Solvent | Dominant Mechanism | Relative Rate |

| Nucleophilic Substitution | Primary Benzylic Halide | Strong Nucleophile / Aprotic Solvent | SN2 | Fast |

| Nucleophilic Substitution | Primary Benzylic Halide | Weak Nucleophile / Protic Solvent | SN1 / SN2 | Moderate |

| Nucleophilic Substitution | Secondary Benzylic Halide | Weak Nucleophile / Protic Solvent | SN1 | Very Fast |

| Nucleophilic Substitution | Tertiary Benzylic Halide | Weak Nucleophile / Protic Solvent | SN1 | Extremely Fast |

Table 2: Effect of Substituents on Benzylic Reactivity

| Substituent Type | Position | Effect on SN1 Rate | Effect on SN2 Rate |

| Electron-Donating | para | Increase | Decrease |

| Electron-Withdrawing | para | Decrease | Increase |

| Electron-Donating | meta | Minor Increase | Minor Decrease |

| Electron-Withdrawing | meta | Decrease | Increase |

Applications in Advanced Materials Science and Supramolecular Chemistry

Precursor for Optoelectronic and Luminescent Polymers

The structure of 1,4-bis(bromomethyl)-2,5-difluorobenzene is ideally suited for the synthesis of conjugated polymers for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromomethyl groups provide reactive sites for polymerization, while the difluorinated phenyl ring allows for fine-tuning of the resulting polymer's electronic and photophysical properties.

This compound is a key monomer for producing poly(p-phenylene vinylene) (PPV) derivatives through dehydrohalogenation polymerization, most notably the Gilch route. In this synthesis, the monomer is treated with a strong base, such as potassium tert-butoxide, which initiates an elimination reaction to form a reactive p-quinodimethane intermediate. This intermediate then rapidly polymerizes to form the π-conjugated PPV backbone.

The Gilch polymerization is a preferred method for creating high-molecular-weight PPVs that are necessary for robust thin-film devices. researchgate.net The choice of bis(bromomethyl) monomers, like the title compound, over their bis(chloromethyl) counterparts has been shown to yield polymers with substantially higher molecular weights and narrower polydispersities, leading to improved material quality and device performance. rsc.org

The general reaction scheme for the Gilch polymerization of this compound is as follows: n C₈H₆Br₂F₂ + 2n KOtBu → [-C₈H₄F₂-CH=CH-]n + 2n KBr + 2ntBuOH

This process results in the formation of poly(2,5-difluoro-p-phenylene vinylene), a polymer where the fluorinated aromatic rings are linked by vinylene bridges, creating an extended π-conjugated system capable of conducting charge and emitting light. The incorporation of solubilizing side chains onto the aromatic ring, a common strategy in PPV synthesis, can be performed prior to polymerization to ensure the final polymer is processable from solution. researchgate.net

Table 1: Comparison of Polymerization Monomers for PPV Synthesis

| Monomer Type | Typical Polymerization Route | Advantages | Resulting Polymer Characteristics | Reference |

|---|---|---|---|---|

| 1,4-Bis(bromomethyl)benzene (B118104) derivative | Gilch Polymerization | Higher yields, higher molecular weights, narrower polydispersity. | High-quality films, improved mechanical and electronic properties. | rsc.org |

| 1,4-Bis(chloromethyl)benzene derivative | Gilch Polymerization | Lower cost precursor. | Lower molecular weights, broader polydispersity, potential for gel formation. | rsc.org |

| Aromatic dihalide + Divinylbenzene | Heck Coupling | Mild reaction conditions, good control over all-trans geometry. | Well-defined alternating copolymers. | davidlu.net |

The electronic properties and, consequently, the color of light emitted by a PPV-type polymer are highly dependent on the substituents attached to the aromatic ring. The introduction of fluorine atoms, as in poly(2,5-difluoro-p-phenylene vinylene), has a profound impact. Fluorine is a strongly electronegative element, and its inclusion in the polymer backbone lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

This reduction in energy levels offers several advantages:

Improved Air Stability: Lowering the HOMO level makes the polymer more resistant to oxidation by ambient oxygen and moisture, which is a common degradation pathway for conjugated polymers. This leads to longer device lifetimes and more stable performance. core.ac.uk

Color Tuning: The energy gap between the HOMO and LUMO levels determines the wavelength of emitted light. While alkoxy or alkyl side chains typically cause a red-shift in emission compared to unsubstituted PPV, the electron-withdrawing nature of fluorine can counteract this effect or be used in combination with other groups to precisely tune the emission from green to red. researchgate.net

Enhanced Electron Injection/Transport: The lowered LUMO level can facilitate better alignment with the work function of common cathode materials in OLEDs, leading to more efficient electron injection and improved device efficiency.

By strategically combining the difluoro-substitution with other functional groups (e.g., electron-donating alkoxy chains), a wide range of photophysical properties can be accessed, allowing for the rational design of materials for specific optoelectronic applications.

Building Block for Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.govespublisher.com The properties of a MOF are largely determined by the geometry and functionality of its organic linkers. This compound is an excellent precursor for creating rigid, functional linkers for MOF synthesis, particularly for applications in catalysis and selective adsorption.

An effective MOF linker must possess specific characteristics, including rigidity to ensure permanent porosity and functional sites to interact with guest molecules or to be modified post-synthesis. This compound can be readily converted into a variety of suitable linkers. A prominent strategy involves its reaction with N-heterocycles, such as imidazole (B134444) or its derivatives, to form bis(imidazolium) salts.

These salts can then be used to generate bidentate N-heterocyclic carbene (NHC) ligands. NHCs are strong σ-donors that form robust bonds with a wide range of metal ions, making them excellent components for stable MOF structures. nih.govnih.gov The rigid difluorinated phenyl core acts as a stiff spacer, preventing the collapse of the porous framework upon removal of solvent molecules. The defined geometry of the linker dictates the topology of the final MOF structure.

The true utility of using this compound as a linker precursor lies in the inherent functionality it introduces into the MOF.

Fluorine Functionalization: The fluorine atoms on the phenyl ring project into the pores of the MOF. These C-F bonds can enhance the selective adsorption of specific molecules through favorable dipole-dipole or quadrupole interactions. For example, fluorinated MOFs have shown improved affinity for CO₂ capture.

Catalytic Sites: When used to form NHC-based linkers, the resulting MOF can be a platform for heterogeneous catalysis. The NHC sites can be metalated with catalytically active metals like palladium, iridium, or zinc to create single-site catalysts. nih.govresearchgate.net This approach combines the high activity of homogeneous NHC catalysts with the recyclability and stability of a heterogeneous system. princeton.edu MOFs functionalized with M-NHC complexes have demonstrated high efficiency in reactions such as Suzuki couplings and transfer hydrogenations. nih.gov

Table 2: Applications of Functionalized MOFs

| Functional Group/Component | Source Precursor | MOF Application | Mechanism/Advantage | Reference |

|---|---|---|---|---|

| Fluorine Atoms | This compound | Selective Gas Adsorption (e.g., CO₂) | Enhanced host-guest interactions via dipole-quadrupole interactions. | nih.gov |

| N-Heterocyclic Carbene (NHC) | Post-modification of a bis(imidazolium) salt derived from the precursor | Heterogeneous Catalysis (e.g., C-C coupling, hydrogenation) | Provides strong binding for active metal centers (e.g., Pd, Ir), creating stable and recyclable single-site catalysts. | nih.govresearchgate.net |

| Bimetallic Nodes | - | Synergistic Catalysis, Gas Storage | Combining two different metals can enhance catalytic activity and adsorption properties compared to monometallic analogues. | nih.gov |

Synthesis of Fluorinated Macrocycles and Cryptands

In supramolecular chemistry, macrocycles and cryptands are essential host molecules for recognizing and binding specific guest ions or molecules. The synthesis of these complex structures relies on building blocks with well-defined geometries and reactive ends. This compound, with its rigid central unit and two reactive bromomethyl groups at a 180° angle, is an excellent candidate for constructing fluorinated macrocycles, such as cyclophanes.

The synthesis typically involves a high-dilution cyclocondensation reaction where the bis(bromomethyl) precursor is reacted with another difunctional linker, such as a dithiol, a diamine, or a diol, in the presence of a base. The rigidity of the difluorobenzene unit helps to pre-organize the structure for cyclization, reducing the formation of linear oligomers.

The incorporation of a 2,5-difluorophenylene unit into the macrocycle's structure imparts specific properties. The electron-deficient nature of the fluorinated aromatic ring can promote π-stacking interactions with electron-rich aromatic guests. researchgate.net Furthermore, the fluorine atoms can participate in hydrogen bonding or other non-covalent interactions, enhancing the selectivity and binding strength of the host-guest complex. These fluorinated macrocycles are of interest for applications in molecular sensing, transport, and catalysis. nih.gov

Complexation Studies with Metal Ions

The two bromomethyl groups of this compound serve as reactive sites for the synthesis of ligands capable of coordinating with various metal ions. Through nucleophilic substitution reactions, the bromine atoms can be replaced by a variety of donor groups, such as phosphines, amines, or carboxylates, to create bidentate ligands. The geometric constraints imposed by the rigid benzene (B151609) backbone of these resultant ligands can direct the formation of specific coordination geometries around a metal center.

For instance, the related compound 1,4-bis(diphenylphosphino)-2,5-difluorobenzene, which can be synthesized from this compound, has been utilized in the formation of metal complexes. The presence of the difluorobenzene core in such ligands is expected to influence the electronic properties of the resulting metal complexes, potentially impacting their catalytic activity, photophysical properties, and stability.

The table below summarizes the potential for ligand synthesis from this compound and their subsequent complexation with metal ions, based on analogous chemical transformations.

| Ligand Type | Potential Donor Atoms | Example Metal Ions | Potential Coordination Geometries |

| Diphosphine | P | Pd(II), Pt(II), Rh(I), Ir(I) | Square Planar, Tetrahedral |

| Diamine | N | Cu(II), Ni(II), Zn(II) | Tetrahedral, Octahedral |

| Dicarboxylate | O | Cu(II), Zn(II), Zr(IV) | Various, including MOFs |

Investigation of C-F to Metal Ion σ-Donor Interactions

In the context of complexes derived from this compound, the proximity of the C-F bonds to the metal coordination sphere could facilitate such interactions. Detailed structural analysis, using techniques like X-ray crystallography, and computational modeling would be crucial to identify and quantify the nature and strength of these C-F to metal ion interactions. The electron-withdrawing nature of the fluorine atoms can also influence the electron density on the aromatic ring, which in turn can affect the ligand's interaction with the metal center.

Role in Catalyst Stabilization and Functional Materials

The robust and rigid nature of the this compound backbone makes it an attractive component for the development of stable catalysts and functional materials.

In catalysis, ligands derived from this compound could be employed to stabilize catalytically active metal centers. The fluorinated aromatic core can enhance the thermal and oxidative stability of the resulting catalyst. Furthermore, the electronic effects of the fluorine atoms can be harnessed to tune the reactivity of the metal center, potentially leading to improved catalytic performance in terms of activity, selectivity, and turnover number.

In the field of functional materials, this compound can serve as a rigid linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. The bromomethyl groups can be converted to appropriate coordinating functionalities, such as carboxylates or pyridyl groups, to enable the formation of extended network structures. The fluorine atoms within the pores of such materials could impart unique properties, such as selective gas sorption or specific host-guest interactions.

Moreover, this compound can be utilized as a monomer in polymerization reactions to create fluorinated polymers with high thermal stability and desirable dielectric properties. These polymers could find applications in electronics and as high-performance coatings. For example, the related compound 1,4-dibromo-2,5-difluorobenzene (B1294941) has been used in the synthesis of ether-linked polymers, highlighting the potential of such fluorinated aromatic units in polymer chemistry.

The table below outlines potential research directions and applications for materials derived from this compound.

| Application Area | Material Type | Potential Functionality |

| Catalysis | Homogeneous Catalysts | Enhanced stability and tunable reactivity |

| Materials Science | Metal-Organic Frameworks | Selective gas separation, sensing |

| Polymer Chemistry | Fluorinated Polymers | High thermal stability, low dielectric constant |

Structural Characterization and Polymorphism Studies of 1,4 Bis Bromomethyl 2,5 Difluorobenzene Analogues

X-ray Crystallographic Analysis of Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For analogues of 1,4-bis(bromomethyl)-2,5-difluorobenzene, crystallographic studies reveal key structural parameters. For instance, the dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) has been explored, identifying two distinct polymorphic forms with different crystal systems and space groups. rsc.org Form I is triclinic with space group P-1, while Form II is monoclinic, crystallizing in the P2₁/c space group. rsc.org Both forms feature molecules with imposed inversion symmetry.

Another analogue, 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, crystallizes in the monoclinic space group P2₁/c, with the asymmetric unit comprising half of the molecule, which resides around an inversion center. researchgate.net The structural analysis of 1,4-bis(fluoromethyl)benzene shows it crystallizes in the monoclinic P2₁/n space group, with the molecule also lying across a crystallographic inversion centre. nih.gov

These examples strongly suggest that this compound would likely crystallize in a centrosymmetric space group, with the molecule occupying a crystallographic inversion center. The specific unit cell parameters would be influenced by the presence of the fluorine substituents on the benzene (B151609) ring.

Interactive Table: Crystallographic Data for Analogues of this compound

| Compound | Formula | Crystal System | Space Group | Z | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Form I) | C₈H₆Br₄ | Triclinic | P-1 | - | - | - | - | - | - | - | rsc.org |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Form II) | C₈H₆Br₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | rsc.org |

| 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene | C₁₂H₁₆Br₂ | Monoclinic | P2₁/c | 2 | 8.488 | 4.650 | 10.422 | 90 | 99.21 | 90 | researchgate.net |

| 1,4-bis(fluoromethyl)benzene | C₈H₈F₂ | Monoclinic | P2₁/n | 2 | 6.1886 | 5.0152 | 10.4750 | 90 | 95.107 | 90 | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of these molecules is predominantly governed by a network of weak intermolecular interactions. For brominated analogues, Br···Br interactions are a determining factor in the molecular assembly. rsc.orgresearchgate.net In the case of 1,4-dibromo-2,5-bis(bromomethyl)benzene, molecules are linked by these Br···Br interactions to form layered structures. rsc.org Similarly, the packing of 1,4-bis(tribromomethyl)benzene (B13987673) is largely dictated by Br···Br interactions, with one polymorph also exhibiting C—H···Br hydrogen bonds and Br···π contacts. researchgate.net

For fluorinated analogues like 1,4-bis(fluoromethyl)benzene, the crystal structure is characterized by intermolecular C—H···F interactions that link adjacent molecules into infinite chains. nih.govresearchgate.net Furthermore, C—H···π interactions contribute to the formation of a two-dimensional network. nih.govresearchgate.net The structure of this fluorinated analogue also features notably short C···F and F···F contacts, which are significantly shorter than the sum of their van der Waals radii. nih.gov

Given the structure of this compound, its crystal packing would be expected to be a complex interplay of several weak interactions. These would likely include Br···Br interactions, C—H···Br hydrogen bonds, and potentially Br···F or F···F halogen bonding. The presence of the electron-rich π-system of the benzene ring could also lead to π-π stacking or C—H···π interactions.

Polymorphic Forms and Their Thermodynamic Interconversion

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a well-documented phenomenon in substituted benzenes. A detailed study on 1,4-dibromo-2,5-bis(bromomethyl)benzene revealed the existence of two polymorphic modifications. rsc.org These two forms, Form I and Form II, are enantiotropically related, meaning that one form is stable over a certain temperature range, while the other is stable over a different range. rsc.org

The thermodynamic relationship between these polymorphs was established through thermomicroscopic and differential scanning calorimetry (DSC) measurements. rsc.org It was determined that Form II is the thermodynamically stable form at room temperature, while Form I becomes stable at higher temperatures, with a transition temperature of approximately 135 °C. rsc.org This is consistent with the density rule, which states that the more stable form at lower temperatures will have a higher density. rsc.org

The case of 1,4-bis(tribromomethyl)benzene presents an interesting example of a "disappearing polymorph," where one form (Ia) was initially observed but could not be reproduced in subsequent crystallizations, leaving only the more stable form (Ib). researchgate.net This highlights the subtle energetic differences that can govern the formation of different polymorphic forms. The potential for this compound to exhibit polymorphism is high, given the structural diversity observed in its analogues.

Conformational Analysis in Solution and Solid States

The conformation of the bis(bromomethyl) groups relative to the benzene ring is a key structural feature. In the solid state, the conformation is fixed by the crystal packing forces. For instance, in both polymorphs of 1,4-bis(tribromomethyl)benzene, the molecules adopt a conformation with crystallographic inversion symmetry, but the orientation of the CBr₃ groups differs between the two forms. researchgate.net

In solution, the scenario is more dynamic. Studies on substituted 1,3-dioxanes containing bis(bromomethyl) groups have shown that an equilibrium between different conformers can exist. researchgate.net For 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, molecules adopt a chair conformation in the crystal, whereas in solution at room temperature, there is an equilibrium between energy-degenerate chair invertomers. researchgate.net Low-temperature NMR studies were used to determine the energy barrier for this interconversion. researchgate.net

For this compound in solution, it is expected that there would be rotational freedom around the C(aryl)-C(CH₂) bonds. The preferred conformation would be a balance between steric hindrance and electronic interactions. The presence of the fluorine atoms could influence the conformational preference through electrostatic interactions with the bromomethyl groups. The exact nature of the conformational dynamics in solution would require detailed spectroscopic studies, such as variable-temperature NMR.

Advanced Spectroscopic and Analytical Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR and ¹³C NMR for Proton and Carbon Frameworks

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the hydrogen and carbon skeletons of 1,4-Bis(bromomethyl)-2,5-difluorobenzene.

In the ¹H NMR spectrum, the symmetry of the molecule dictates the expected signals. The two aromatic protons are chemically equivalent and would be expected to produce a single signal. The four protons of the two bromomethyl (-CH₂Br) groups are also equivalent and should give rise to another distinct singlet. The chemical shift of these protons is influenced by the electronegativity of the adjacent bromine atom and the aromatic ring, typically appearing in the range of 4.5-5.0 ppm.

The ¹³C NMR spectrum provides insight into the carbon framework. Due to the molecule's symmetry, three distinct signals are anticipated for the aromatic carbons and one signal for the bromomethyl carbons. The carbon atoms directly bonded to the fluorine atoms will exhibit characteristic splitting patterns due to carbon-fluorine coupling.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.3-7.5 | Triplet (due to H-F coupling) | Aromatic Protons (2H) |

| ¹H | ~4.6 | Singlet | Bromomethyl Protons (4H) |

| ¹³C | ~158-162 | Doublet (¹JCF) | Fluorine-bearing Aromatic Carbons |

| ¹³C | ~130-135 | Triplet (²JCF) | Bromomethyl-bearing Aromatic Carbons |

| ¹³C | ~115-120 | Doublet (³JCF) | Proton-bearing Aromatic Carbons |

¹⁹F NMR for Fluorine Environment Characterization and Interactions

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. The two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, coupling between the fluorine nuclei and the adjacent aromatic protons would be observable in the high-resolution ¹H NMR spectrum, providing further confirmation of the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₆Br₂F₂, with a calculated molecular weight of approximately 299.94 g/mol . lookchem.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₈H₆Br₂F₂ by matching the experimentally measured mass to the calculated exact mass. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) is employed to gain deeper insights into the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation. A primary and highly probable fragmentation pathway would be the loss of a bromine radical (Br•) from the molecular ion, followed by the loss of the second bromine radical. Another expected fragmentation would involve the loss of a bromomethyl radical (•CH₂Br). The analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | ~298, 300, 302 | Molecular ion with characteristic bromine isotope pattern |

| [M-Br]⁺ | ~219, 221 | Loss of one bromine atom |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. For a non-volatile solid like this compound, High-Performance Liquid Chromatography (HPLC) is a suitable method. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be effective for purity analysis. sielc.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be utilized. This technique would allow for the separation of the target compound from any volatile impurities and provide simultaneous mass spectral data for identification. For GC analysis, a non-polar or mid-polar capillary column would be appropriate, with a temperature program designed to elute the compound effectively. Both HPLC and GC are invaluable for monitoring the progress of reactions involving this compound, allowing chemists to track the consumption of starting materials and the formation of products over time.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For "this compound," GC can be utilized to assess its purity and monitor reaction progress during its synthesis. A typical GC analysis would involve dissolving the compound in a suitable solvent and injecting it into the gas chromatograph.

Hypothetical GC-MS Parameters:

| Parameter | Value |

| Column | Phenyl-methylpolysiloxane (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Carrier Gas | Helium |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. While specific HPLC methods for "this compound" are not extensively documented, methods for the closely related compound "1,4-Bis(bromomethyl)benzene" can provide valuable insights. A reverse-phase HPLC method is generally suitable for such compounds. sielc.com

A C18 column is a common choice for the stationary phase, offering good separation for aromatic compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. An acidic modifier like phosphoric acid may be added to improve peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring of the compound absorbs UV light.

Illustrative HPLC Conditions for a Related Compound:

| Parameter | Value |

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) Spectroscopy:

The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its various functional groups. The C-H stretching vibrations of the aromatic ring and the methylene (B1212753) (-CH2-) groups would appear in the region of 3100-2850 cm⁻¹. The C-C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1400 cm⁻¹ region. The presence of the C-F bond would be indicated by a strong absorption band in the 1300-1000 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of "this compound" would also show characteristic peaks for the aromatic ring vibrations. Due to the symmetry of the para-substituted benzene ring, certain vibrations may be more intense in the Raman spectrum than in the IR spectrum. The C-Br stretching vibration is also typically Raman active.

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Methylene C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman |

| C-F Stretch | 1300 - 1000 | IR |

| C-Br Stretch | 700 - 500 | IR, Raman |

Q & A

Q. How can reaction conditions be optimized for synthesizing 1,4-Bis(bromomethyl)-2,5-difluorobenzene to improve yield and purity?

Methodological Answer: The synthesis typically involves bromination of a difluorobenzene precursor. Key variables include:

- Catalyst and solvent selection : Use HBr in acetic acid as both a catalyst and solvent, as demonstrated in the bromination of 2,5-dibromo-1,4-difluorobenzene, achieving 86% yield under controlled conditions (70°C for 1 hour) .

- Temperature control : Stepwise cooling (-78°C during n-BuLi addition) prevents side reactions like debromination or polymerization .

- Purification : Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) effectively isolates the product. Purity (>95%) can be confirmed via HPLC or GC-MS .

Advanced Research Question

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in fluorinated benzene derivatives like this compound?

Methodological Answer: Fluorine’s strong electron-withdrawing effect directs electrophiles to meta positions relative to itself. In this compound:

- Steric and electronic effects : Bromomethyl groups sterically hinder ortho positions, while fluorine’s inductive effect deactivates the ring, favoring substitution at less hindered sites.

- Computational modeling : Density Functional Theory (DFT) calculations can predict charge distribution and reactive sites. Validate with experimental data from NMR (e.g., NMR to track substituent effects) .

Basic Research Question

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., CHBrF has a theoretical mass of 292.01 g/mol) and fragmentation patterns .

- NMR spectroscopy : Use NMR to identify methylene protons (δ ~4.3–4.5 ppm for BrCH) and NMR to resolve fluorine environments (δ ~-110 to -120 ppm for aromatic F) .

- X-ray crystallography : For crystalline derivatives, resolve bond lengths and angles (e.g., C-Br bonds ~1.9–2.0 Å) .

Advanced Research Question

Q. How do steric and electronic properties of this compound influence its utility in supramolecular chemistry or polymer synthesis?

Methodological Answer:

- Self-assembly : Bromine’s polarizability enables halogen bonding, facilitating crystal engineering. For example, derivatives form coordination polymers with transition metals (e.g., Pd or Au) .

- Polymer crosslinking : The bis(bromomethyl) groups act as alkylating agents in step-growth polymerization. Kinetic studies (e.g., monitoring via NMR) reveal reaction rates depend on solvent polarity and temperature .

Basic Research Question

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- First-aid measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

- Waste disposal : Neutralize residual compound with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Question

Q. How can contradictions in reported spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

- Standardized conditions : Ensure consistent solvent, temperature, and concentration during NMR acquisition. For example, CDCl vs. DMSO-d may shift proton signals significantly .

- Cross-validation : Compare data with structurally analogous compounds (e.g., 2,5-difluorobenzyl bromide, CAS 85117-99-3) to identify systematic errors .

- Collaborative studies : Share raw data (e.g., crystallographic .cif files) via repositories like Cambridge Structural Database for peer validation .

Basic Research Question

Q. What are the synthetic applications of this compound in medicinal chemistry?

Methodological Answer:

- Building block for bioactive molecules : The bromomethyl groups enable nucleophilic substitution to introduce amines or thiols. For example, synthesize fluorinated benzodiazepine analogs via coupling with heterocycles .

- Prodrug design : The compound’s lipophilicity (logP ~3.5) enhances membrane permeability, making it useful for fluorinated prodrugs .

Advanced Research Question

Q. How does the electronic nature of fluorine substituents affect the photophysical properties of this compound derivatives?

Methodological Answer:

- UV-Vis spectroscopy : Fluorine’s electron-withdrawing effect red-shifts absorption maxima (λmax ~270–290 nm) compared to non-fluorinated analogs.

- Fluorescence quenching : Heavy atom effect from bromine enhances intersystem crossing, reducing quantum yield. Compare with non-brominated derivatives (e.g., 1,4-difluorobenzene, CAS 540-36-3) to isolate fluorine’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.